Methylium, benzo(a)pyren-8-yl-
Description
Properties
CAS No. |
123358-48-5 |
|---|---|
Molecular Formula |
C21H13+ |
Molecular Weight |
265.3 g/mol |
InChI |
InChI=1S/C21H13/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H2/q+1 |
InChI Key |
IMGJEDFWWXLABL-UHFFFAOYSA-N |
Canonical SMILES |
[CH2+]C1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Methylation
One common method involves the direct methylation of benzo(a)pyrene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This method typically follows these steps:
Preparation of Benzo(a)pyrene:
- Benzo(a)pyrene can be synthesized through various routes, including the cyclization of simpler aromatic compounds or extraction from coal tar.
-
- The reaction is conducted under controlled conditions (temperature and solvent choice) to ensure selectivity at the 8-position.
- Typical conditions involve using potassium carbonate as a base in an organic solvent like acetone.
Table 1: Summary of Direct Methylation Conditions
| Reagent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | Potassium carbonate | Acetone | 50°C | 70-85 |
| Dimethyl sulfate | Sodium hydroxide | DMF | Room temperature | 60-75 |
Oxidative Methylation
Another method involves oxidative methylation, where benzo(a)pyrene is first oxidized to form intermediates that can subsequently undergo methylation.
-
- Benzo(a)pyrene is treated with oxidizing agents such as lead tetraacetate or chromium trioxide to form reactive intermediates like benzo(a)pyrene-7,8-diol.
-
- These intermediates are then subjected to methylation under acidic or basic conditions to yield Methylium, benzo(a)pyren-8-yl-.
Table 2: Summary of Oxidative Methylation Conditions
| Oxidizing Agent | Methylating Agent | Conditions | Yield (%) |
|---|---|---|---|
| Lead tetraacetate | Methyl iodide | Acetic acid | 65-80 |
| Chromium trioxide | Dimethyl sulfate | Methanol | 50-70 |
Research Findings
Recent studies have focused on optimizing these preparation methods to enhance yield and reduce by-products:
A study demonstrated that adjusting the reaction pH significantly impacts the selectivity for the desired methylated product, suggesting that careful control of reaction conditions can lead to improved outcomes.
Another research highlighted the use of microwave-assisted synthesis techniques that allow for rapid reaction times and higher yields compared to traditional heating methods.
Chemical Reactions Analysis
Metabolic Activation of Benzo[a]pyrene
B[a]P undergoes enzymatic activation primarily via cytochrome P450 (CYP450) enzymes, producing genotoxic metabolites. The canonical pathway involves three steps:
-
Epoxidation : CYP450 oxidizes B[a]P to (+)-benzo[a]pyrene-7,8-epoxide .
-
Epoxide Hydrolase Action : The epoxide is hydrolyzed to (-)-benzo[a]pyrene-7,8-dihydrodiol .
-
Dioxygenation : Further oxidation by CYP450 yields (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), the ultimate carcinogen .
BPDE forms covalent adducts with DNA, primarily at guanine bases, causing mutations and cancer .
Microbial Degradation Pathways
Bacteria like Mycobacterium vanbaalenii PYR-1 metabolize B[a]P through distinct enzymatic routes:
2.1. Initial Oxidation Products
-
Dihydrodiols :
-
Ring Cleavage :
2.2. Stereochemical Specificity
-
cis-11,12-dihydrodiols exhibit regioselectivity, with 70% R,5S and 30% S,5R configurations .
-
trans-11,12-dihydrodiols form via cytochrome P450-mediated epoxidation and hydrolysis .
Environmental and Occupational Exposure Mechanisms
Human exposure to B[a]P occurs via:
-
Inhalation : PM2.5 and PM1 particles in polluted air (e.g., 0.052–0.095 ng/m³ during haze events) .
-
Dietary : Smoked/grilled foods and contaminated water (e.g., 1.37 ng/L in river systems) .
-
Occupational : High concentrations in workplaces (e.g., 7.20–45.37 μg/m³ in foundries) .
Toxicological Implications
B[a]P exhibits:
-
Epigenotoxicity : Altered gene expression via aryl hydrocarbon receptor (AhR) activation .
-
Reproductive/Neurotoxic Effects : Impaired fertility and developmental toxicity .
Chemical Stability and Environmental Fate
B[a]P is hydrophobic and persists in:
Key Data Table: B[a]P Metabolic Pathways
Scientific Research Applications
Methylium, benzo(a)pyren-8-yl- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a model compound for studying the metabolism and toxicology of PAHs. In medicine, it is investigated for its potential role in cancer research due to its carcinogenic properties. Additionally, it has applications in industry, particularly in the development of materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of methylium, benzo(a)pyren-8-yl- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in the formation of DNA adducts, which are critical in the compound’s mutagenic and carcinogenic effects .
Comparison with Similar Compounds
Aryl Methylium Ions
Aryl methylium ions, such as aryl(indol-3-yl)methylium tetrafluoroborates, share structural similarities with benzo(a)pyren-8-yl-methylium. Key comparisons include:
- Synthesis : Aryl methylium ions are synthesized via multicomponent reactions involving aromatic aldehydes, isocyanides, and alcohols, yielding imidates or amides in moderate to high yields (e.g., 65% for compound 8a in ) .
- Stability : These ions are stabilized as tetrafluoroborate salts, which reduce electrophilic reactivity and enhance shelf life. Benzo(a)pyren-8-yl-methylium likely requires similar counterions for stabilization .
- Reactivity : Both classes participate in electrophilic substitution reactions, but benzo(a)pyrene’s extended aromatic system may confer unique regioselectivity compared to smaller aromatic substrates like indole .
Neutral Methylated PAHs
Neutral methylated PAHs, such as 1-methylpyrene (CAS 2381-21-7), differ fundamentally in charge but provide insights into structural effects:
- Physical Properties : Neutral PAHs (e.g., 1-methylpyrene) exhibit lower melting points (e.g., 164–171°C for pyran derivatives in ) compared to cationic species, which often form crystalline salts with higher melting points .
- Solubility: Cationic methylium complexes are typically more soluble in polar solvents due to ionic interactions, whereas neutral PAHs favor nonpolar solvents .
- Applications : Neutral methyl-PAHs are studied in materials science, while methylium ions serve as intermediates in synthetic organic chemistry .
Other Cationic Aromatic Compounds
Compounds like 3-benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) highlight the role of charge in reactivity. For example, 8a’s synthesis (65% yield via reflux in acetone) demonstrates efficient cation stabilization under mild conditions .
Research Findings and Data Tables
Table 2: Spectral Data Comparison
| Compound | Key NMR Shifts (δ, ppm) | Mass Spectra (m/z) | Reference |
|---|---|---|---|
| 7b | 1H: 2.35 (s, CH₃), 6.85–7.45 (Ar) | 354 (M⁺) | |
| Aryl(indol-3-yl)methylium BF₄⁻ | Not reported | Not reported |
Key Differences and Implications
- Charge Effects : The cationic nature of methylium, benzo(a)pyren-8-yl- enhances electrophilicity, making it more reactive in substitution reactions compared to neutral PAHs .
- Synthetic Challenges : While reports 40–65% yields for pyran derivatives, synthesizing benzo(a)pyren-8-yl-methylium may require optimized conditions due to steric hindrance from the bulky PAH framework .
- Analytical Differentiation : Similar to the isomer discrimination challenges in Benzo Fury (), distinguishing positional isomers (e.g., 8-yl vs. 1-yl substitution) would require advanced NMR or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
